Pseudopalmatine

Description

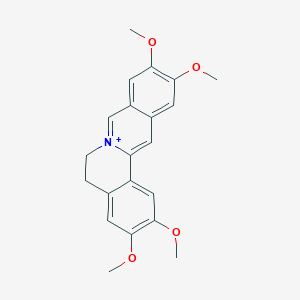

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFBXKHKECKSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349252 | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-66-6 | |

| Record name | Pseudopalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Isolation of Pseudopalmatine: A Technical Guide for Natural Product Researchers

Abstract

Pseudopalmatine, a protoberberine alkaloid, exhibits a range of promising pharmacological activities, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering both foundational knowledge and practical, field-proven protocols.

Introduction to this compound

This compound is a quaternary protoberberine alkaloid characterized by a tetracyclic ring system. Its chemical structure is closely related to other well-known protoberberine alkaloids such as palmatine and berberine, often co-existing within the same plant species. The interest in this compound stems from its potential therapeutic applications, which necessitates a thorough understanding of its natural distribution and efficient methods for its procurement. This guide serves as a detailed resource for the scientific community to explore and harness the potential of this intriguing natural compound.

Natural Sources of this compound

This compound is predominantly found in a variety of plant species belonging to the families Berberidaceae, Menispermaceae, and Papaveraceae. While a vast number of species within these families produce protoberberine alkaloids, the presence and concentration of this compound can vary significantly.

Principal Plant Genera

The primary genera known to contain this compound and its structural analogs include:

-

Berberis (Barberry): Various species of Berberis are rich sources of protoberberine alkaloids. While berberine and palmatine are often the most abundant, this compound has also been identified in several species. The roots and stem bark are typically the plant parts with the highest alkaloid concentrations[1][2].

-

Stephania : This genus, particularly species like Stephania japonica, is another significant source of diverse alkaloids, including those of the protoberberine class[3][4][5][6][7].

-

Corydalis : Numerous Corydalis species are utilized in traditional medicine and are known to produce a wide array of isoquinoline alkaloids, including this compound congeners[8][9][10][11][12].

Quantitative Overview of Related Alkaloids in Key Species

Direct quantitative data for this compound is not extensively available in the literature. However, the concentrations of the closely related and co-occurring alkaloids, palmatine and berberine, can provide a valuable indication of the potential yield of this compound from a given source.

| Plant Species | Plant Part | Palmatine Content (% w/w) | Berberine Content (% w/w) | Reference |

| Berberis aristata | Stem | Present (unquantified) | High concentration | [2] |

| Berberis darwinii | Roots | High concentration | High concentration | [13] |

| Mahonia manipurensis | Stem Bark | Present (unquantified) | Present (unquantified) | [14] |

| Corydalis yanhusuo | Rhizome | Present (unquantified) | Present (unquantified) | [10] |

Note: The yields of these alkaloids can be influenced by various factors, including the geographical location of the plant, the time of harvest, and the specific extraction methods employed[13].

Biosynthesis of this compound

This compound, like other protoberberine alkaloids, is biosynthesized from the amino acid L-tyrosine via the benzylisoquinoline alkaloid pathway. The pathway involves a series of enzymatic reactions that construct the characteristic tetracyclic protoberberine scaffold.

The Protoberberine Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to that of palmatine and berberine. The key steps are as follows:

-

Formation of (S)-Reticuline: Two molecules of L-tyrosine are converted through a series of steps to (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids[15].

-

Conversion to (S)-Scoulerine: The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton, yielding (S)-scoulerine[15][16].

-

Methylation and Oxidation Steps: A series of O-methyltransferases (OMTs) and cytochrome P450 monooxygenases then modify the (S)-scoulerine core to produce a variety of protoberberine alkaloids. The specific sequence of these reactions determines the final product. For this compound, this involves specific methylation patterns on the A and D rings of the protoberberine nucleus. The biosynthesis of palmatine involves the methylation of columbamine[17]. The pathway to this compound is expected to follow a similar series of enzymatic modifications.

Caption: Biosynthetic pathway of this compound.

Extraction and Isolation of this compound

The extraction and isolation of this compound from plant material follow general protocols for protoberberine alkaloids. The choice of method will depend on the starting material and the desired scale of purification.

General Extraction Protocol

This protocol is a robust starting point for the extraction of this compound from dried and powdered plant material.

Step 1: Maceration or Soxhlet Extraction

-

Rationale: To efficiently extract the alkaloids from the plant matrix. Acidification of the solvent enhances the solubility of the alkaloid salts.

-

Procedure:

-

Weigh 100 g of dried, powdered plant material (e.g., root or stem bark).

-

For maceration, place the powder in a large flask and add 1 L of methanol acidified with 1% hydrochloric acid. Allow to stand for 48-72 hours with occasional agitation.

-

For Soxhlet extraction, place the powder in a thimble and extract with acidified methanol for 8-12 hours.

-

Step 2: Acid-Base Partitioning

-

Rationale: To separate the basic alkaloids from neutral and acidic compounds.

-

Procedure:

-

Filter the methanolic extract and concentrate it under reduced pressure.

-

Dissolve the residue in 200 mL of 5% aqueous HCl.

-

Wash the acidic solution with 3 x 100 mL of diethyl ether to remove non-alkaloidal components.

-

Make the aqueous layer basic (pH 9-10) with concentrated ammonium hydroxide.

-

Extract the liberated alkaloids with 3 x 100 mL of chloroform or dichloromethane.

-

Step 3: Purification by Column Chromatography

-

Rationale: To separate this compound from other co-extracted alkaloids.

-

Procedure:

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid mixture.

-

Prepare a silica gel column (60-120 mesh) in a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Load the crude alkaloid mixture onto the column and elute with the solvent gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualizing with Dragendorff's reagent.

-

Combine fractions containing pure this compound and evaporate the solvent.

-

Caption: General workflow for this compound extraction.

Analytical Characterization and Quantification

Accurate identification and quantification of this compound are crucial for research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is the standard method for the quantification of this compound.

-

Rationale: Provides excellent separation of closely related alkaloids and allows for accurate quantification based on a calibration curve.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Protoberberine alkaloids typically exhibit strong absorbance around 230 nm and 345 nm.

-

Quantification: Based on the peak area of a certified reference standard of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of isolated compounds.

-

Rationale: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.

-

Procedure:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

-

The chemical shifts and coupling constants of the protons and carbons are compared with literature data for this compound to confirm its identity[18][19].

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of this compound.

-

Rationale: Provides confirmation of the molecular formula and structural information through fragmentation analysis.

-

Procedure:

-

The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).

-

Electrospray ionization (ESI) is a common ionization technique for alkaloids.

-

The high-resolution mass spectrum will provide the exact mass of the molecular ion, confirming the elemental composition. Tandem MS (MS/MS) experiments can be performed to study the fragmentation pathways, further confirming the structure.

-

Conclusion and Future Perspectives

This guide has outlined the primary natural sources of this compound, its biosynthetic origins, and robust methodologies for its extraction, isolation, and characterization. The genera Berberis, Stephania, and Corydalis represent promising starting points for obtaining this valuable alkaloid. While direct quantitative data for this compound remains an area for further investigation, the provided protocols for related protoberberine alkaloids offer a solid foundation for its successful isolation.

Future research should focus on the systematic screening of a wider range of plant species for high-yielding sources of this compound. Furthermore, the exploration of biotechnological production methods, such as metabolic engineering in microbial hosts, could provide a sustainable and scalable alternative to extraction from plant sources. As our understanding of the pharmacological properties of this compound continues to grow, the development of efficient and reliable procurement strategies will be paramount to advancing its potential as a therapeutic agent.

References

- The biosynthesis of protoberberine and related isoquinoline alkaloids. Can. J. Chem. 57, 1588 (1979). [Link]

- Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. Phytochemistry. 2026 Feb:242:114690. [Link]

- Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions. MDPI. [Link]

- A biosynthetic network for protoberberine production in Coptis chinensis. Oxford Academic. [Link]

- Biosynthetic pathway of Berberine and allied alkaloids.

- Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. MDPI. [Link]

- Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies. [Link]

- Simultaneous analysis of protoberberine and indolequinoline alkaloids in Zuojin pill extract by high-performance liquid chromatography.

- Palmatine and Berberine content in Berberis species.

- [Establishment of simultaneous quantitative model of five alkaloids from Corydalis Rhizoma by near-infrared spectrometry]. PubMed. [Link]

- Determination of Five Alkaloids in Vinegar Corydalis yanhusuo by Quantitative Analysis of Multi-components by Single Marker Method. FAO AGRIS. [Link]

- Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea. PMC - NIH. [Link]

- Simultaneous qualitative and quantitative analysis of eight alkaloids in Corydalis Decumbentis Rhizoma (Xiatianwu) and Corydalis Rhizoma (Yanhusuo) by high-performance liquid chromatography and high-resolution mass spectrometry combined with chemometric methods. PubMed. [Link]

- Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms. NIH. [Link]

- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]

- The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives.

- Phytochemical and pharmacological review on Stephania japonica.

- Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. [Link]

- Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers. PubMed. [Link]

- Convergent evolution of berberine biosynthesis. PMC - NIH. [Link]

- Phytochemical and pharmacological review on Stephania japonica. Biomedres. [Link]

- Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. [Link]

- (PDF) Phytochemical and pharmacological review on Stephania japonica.

- NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formul

- HRMAS NMR Spectroscopy to Identify the Primary Metabolome of Bracigliano PGI Sweet Cherries and Correlate It with Nutraceutical and Quality Parameters. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Establishment of simultaneous quantitative model of five alkaloids from Corydalis Rhizoma by near-infrared spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the prevalence of Neospora caninum in traditional cheeses produced from the milk of ruminants in Chaharmahal and Bakhtiari province by molecular method [agris.fao.org]

- 11. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous qualitative and quantitative analysis of eight alkaloids in Corydalis Decumbentis Rhizoma (Xiatianwu) and Corydalis Rhizoma (Yanhusuo) by high-performance liquid chromatography and high-resolution mass spectrometry combined with chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. plantsjournal.com [plantsjournal.com]

- 15. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Pseudopalmatine: A Technical Guide for Researchers

Abstract

Pseudopalmatine, a protoberberine alkaloid, exhibits a range of promising pharmacological activities. Understanding its biosynthesis in plants is pivotal for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final enzymatic transformations. We will delve into the key enzymatic players, the stereospecific reactions they catalyze, and the intricate regulatory mechanisms that govern the flux through this complex metabolic route. Furthermore, this guide presents detailed, field-proven methodologies for the elucidation of this pathway, including protocols for enzyme characterization and metabolite analysis, to empower researchers in their quest to harness the synthetic potential of plant-derived alkaloids.

Introduction: The Significance of this compound

This compound is a quaternary protoberberine alkaloid characterized by a tetracyclic isoquinoline ring system with a specific methoxy substitution pattern. It is found in various plant species, most notably within the genera Corydalis and Berberis. Like other protoberberine alkaloids, this compound has garnered significant interest from the scientific and pharmaceutical communities due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective properties. The intricate stereochemistry and functional group decorations of this compound make its chemical synthesis challenging and costly. Therefore, elucidating its natural biosynthetic pathway in plants offers a blueprint for developing sustainable and economically viable production platforms, either through the metabolic engineering of host plants or the heterologous expression of the biosynthetic machinery in microbial systems.

This guide will navigate the known and putative steps in the biosynthesis of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the study and application of this valuable natural product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway, originating from the aromatic amino acid L-tyrosine. The pathway can be conceptually divided into three major stages: the formation of the central intermediate (S)-reticuline, the construction of the protoberberine scaffold, and the subsequent tailoring reactions that yield this compound.

From L-Tyrosine to (S)-Reticuline: The Core of BIA Biosynthesis

The initial steps of the BIA pathway leading to the pivotal intermediate (S)-reticuline are conserved across a wide range of plant species. This multi-enzyme cascade involves a series of hydroxylations, decarboxylations, condensations, and methylations, transforming two molecules of L-tyrosine into the structurally complex (S)-reticuline. This foundational segment of the pathway has been extensively reviewed and is presented here in a condensed form to provide context for the subsequent, more specific steps leading to this compound.

Forging the Protoberberine Scaffold: The Role of Berberine Bridge Enzyme

The commitment of (S)-reticuline to the protoberberine subclass of alkaloids is catalyzed by the FAD-dependent enzyme, berberine bridge enzyme (BBE) . This remarkable enzyme facilitates an oxidative cyclization reaction, forming the characteristic C8-N bond (the "berberine bridge") of the protoberberine skeleton. The product of this reaction is (S)-scoulerine, the first tetracyclic intermediate in the pathway. The action of BBE is a critical branching point, diverting metabolic flux away from the biosynthesis of other BIA classes, such as morphinans and benzophenanthridines.

Tailoring the Protoberberine Core: The Path to Tetrahydrothis compound

The conversion of (S)-scoulerine to tetrahydrothis compound, the immediate precursor of this compound, involves a series of regiospecific O-methylations. This is where the structural diversity among protoberberine alkaloids arises. For this compound, methylation is required at the C2, C3, C9, and C10 hydroxyl groups of the tetrahydroprotoberberine scaffold. The precise sequence of these methylation events can vary between plant species and may involve the action of several O-methyltransferases (OMTs) with distinct substrate and positional specificities.

Recent studies in Corydalis yanhusuo have shed light on the OMTs involved in this process. Notably, an enzyme designated as CyOMT6 has been shown to perform sequential methylations at both the 9- and 2-positions of (S)-scoulerine[1][2]. Another OMT, CyOMT5 , has been identified as a scoulerine 2-O-methyltransferase[1]. Furthermore, research in opium poppy (Papaver somniferum) has characterized an OMT, SOMT1 , capable of sequentially 9- and 2-O-methylating (S)-scoulerine to produce (S)-tetrahydropalmatine[3][4].

Based on this evidence, a plausible biosynthetic route to tetrahydrothis compound involves the following key steps:

-

(S)-Scoulerine 9-O-methylation: The initial methylation is often catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 9-hydroxyl group of (S)-scoulerine, yielding (S)-tetrahydrocolumbamine.

-

Sequential O-methylations: Subsequent methylations at the C2, C3, and C10 positions are catalyzed by a suite of OMTs. The promiscuity and sequential action of enzymes like CyOMT6 and SOMT1 suggest a degree of flexibility in the methylation order. It is likely that a combination of specific OMTs, including those with activity at the 2-, 3-, and 10-hydroxyl groups, work in concert to produce the fully methylated tetrahydrothis compound.

The following diagram illustrates the proposed biosynthetic pathway from (S)-reticuline to tetrahydrothis compound.

Caption: Proposed biosynthetic pathway from (S)-Reticuline to (S)-Tetrahydrothis compound.

The Final Step: Oxidation to this compound

The biosynthesis of this compound culminates in the oxidation of the tetrahydroprotoberberine ring system of (S)-tetrahydrothis compound to form the fully aromatic quaternary ammonium ion. This crucial dehydrogenation reaction is catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX) , also known as tetrahydroberberine oxidase[5][6]. This enzyme utilizes molecular oxygen as an electron acceptor to introduce double bonds into the B and C rings of the protoberberine scaffold, resulting in the formation of this compound.

The following diagram illustrates the final oxidation step.

Caption: Final oxidation of (S)-Tetrahydrothis compound to this compound.

Experimental Methodologies for Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. This section provides detailed protocols for key techniques used to identify and characterize the enzymes and intermediates involved.

Plant Material and Alkaloid Extraction

A crucial first step is the reliable extraction of alkaloids from the plant source. The following is a general protocol that can be adapted for various plant tissues.

Protocol 1: General Alkaloid Extraction

-

Sample Preparation: Harvest fresh plant material (e.g., roots, stems, or leaves of Corydalis species) and either process immediately or freeze in liquid nitrogen and store at -80°C. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol containing 1% (v/v) hydrochloric acid.

-

Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 4000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 20 mL of the acidic methanol.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Acid-Base Partitioning:

-

Redissolve the dried extract in 20 mL of 5% (v/v) hydrochloric acid.

-

Wash the acidic solution three times with 20 mL of diethyl ether to remove non-polar compounds. Discard the ether fractions.

-

Adjust the pH of the aqueous phase to 9-10 with concentrated ammonium hydroxide.

-

Extract the alkaloids into the organic phase by partitioning three times with 20 mL of chloroform.

-

Pool the chloroform fractions.

-

-

Final Preparation: Dry the combined chloroform fractions over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure. Redissolve the final alkaloid extract in a known volume of methanol for analysis.

Identification and Quantification of Alkaloids by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of alkaloids.

Protocol 2: HPLC-MS/MS Analysis of Protoberberine Alkaloids

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient should be optimized for the specific alkaloids of interest.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for identification.

-

Key Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow and temperature, and collision energy for each target alkaloid using authentic standards.

-

-

Data Analysis: Identify alkaloids by comparing their retention times and MS/MS fragmentation patterns with those of authentic standards. For quantification, construct a calibration curve using a series of standard solutions of known concentrations.

Table 1: Example MRM Transitions for Key Intermediates and Products

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (S)-Scoulerine | 328.15 | 282.1, 148.1 |

| (S)-Tetrahydrocolumbamine | 342.17 | 296.1, 148.1 |

| (S)-Tetrahydropalmatine | 356.18 | 310.1, 192.1 |

| This compound | 354.17 | 338.1, 322.1 |

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To definitively establish the function of a candidate gene, it is essential to express the corresponding protein heterologously and perform in vitro enzyme assays.

Protocol 3: Recombinant O-Methyltransferase Expression and Assay

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate OMT gene from the plant's cDNA.

-

Clone the PCR product into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells by sonication in a lysis buffer containing a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Elute the purified protein with an imidazole gradient.

-

Assess the purity and concentration of the recombinant protein by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM dithiothreitol (DTT)

-

500 µM of the alkaloid substrate (e.g., (S)-scoulerine)

-

500 µM S-adenosyl-L-methionine (SAM)

-

1-5 µg of the purified recombinant OMT

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction products by HPLC-MS/MS as described in Protocol 2.

-

A control reaction without the enzyme should be run in parallel to ensure that the product formation is enzyme-dependent.

-

The following diagram illustrates the general workflow for the functional characterization of a biosynthetic enzyme.

Caption: Workflow for the functional characterization of a candidate biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a testament to the elegance and efficiency of natural product synthesis. From the central precursor (S)-reticuline, a series of highly specific enzymatic reactions, including oxidative cyclization, regiospecific O-methylations, and final dehydrogenation, orchestrate the assembly of this complex alkaloid. While significant progress has been made in identifying the key enzymes involved, particularly the O-methyltransferases in species like Corydalis yanhusuo, further research is needed to fully delineate the regulatory networks that control the flux through this pathway.

The methodologies outlined in this guide provide a robust framework for researchers to continue unraveling the intricacies of this compound biosynthesis. The functional characterization of additional OMTs and the definitive identification of the terminal oxidase will be crucial next steps. Ultimately, a complete understanding of this pathway will not only enrich our knowledge of plant biochemistry but also pave the way for the development of novel and sustainable platforms for the production of this compound and other valuable protoberberine alkaloids. The integration of transcriptomics, metabolomics, and synthetic biology approaches will undoubtedly accelerate our ability to harness the biosynthetic power of plants for the benefit of human health.

References

- Zhao, N. et al. (2022). Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids. Horticulture Research, 9, uhac105. [Link]

- Zhao, N., et al. (2022). Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids. Horticulture Research, 9, uhac105. [Link]

- Liscombe, D. K., & Facchini, P. J. (2007). Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. Plant Physiology, 144(3), 1349–1363. [Link]

- Cui, L., et al. (2006). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n). Journal of Mass Spectrometry, 41(5), 669-678. [Link]

- Liscombe, D. K., & Facchini, P. J. (2007). Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. Plant Physiology, 144(3), 1349–1363. [Link]

- Li, Y., et al. (2020). Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Frontiers in Plant Science, 11, 584523. [Link]

- Zhang, J., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology, 13, 861318. [Link]

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- Liu, Y., et al. (2010). Characterization of protoberberine alkaloids in Coptidis Rhizoma (Huanglian) by HPLC with ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 597-606. [Link]

- He, S., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. International Journal of Molecular Sciences, 24(20), 15291. [Link]

- Cantera. (n.d.). Viewing a reaction path diagram.

- Wikipedia. (n.d.). Tetrahydroberberine oxidase.

- Šimánek, V. (1985). Quaternary protoberberine alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 28, pp. 1-69). Academic Press. [Link]

- Lokho, A. N., & Myrboh, B. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies, 2(6), 49-54. [Link]

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- Muemmler, S., et al. (1985). S-adenosyl-L-methionine:(S)-scoulerine 9-O-methyltransferase, a highly stereo- and regio-specific enzyme in tetrahydroprotoberberine biosynthesis. Plant Cell Reports, 4(1), 36-39. [Link]

- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

- El-Haddad, A., et al. (2021). Analysis and preparation of phenolic and alkaloid compounds from Moroccan Berberis vulgaris organic extract: Molecular docking and optimization by UHPLC/DAD/ESI-MS. Analytical Methods in Environmental Chemistry Journal, 4(1), 5-20. [Link]

- Thasnim, A. P., & Sureshan, K. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). The Journal of Organic Chemistry, 86(15), 9857-9917. [Link]

- Wang, D., & Zhao, C. (1996). Tetrahydroprotoberberines inhibit lipid peroxidation and scavenge hydroxyl free radicals. Yao xue xue bao = Acta pharmaceutica Sinica, 31(1), 1-5. [Link]

- Krauss, S. (n.d.). User Guide. graphviz 0.21 documentation.

- Wang, Y., et al. (2023). Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. Critical Reviews in Food Science and Nutrition, 1-19. [Link]

- Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. [Link]

- Gang, D. R., et al. (2002). Characterization of Phenylpropene O-Methyltransferases from Sweet Basil. Plant Physiology, 129(2), 761–774. [Link]

- Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23398-23405. [Link]

- Sato, F., et al. (2024). Identification and characterization of O-methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida. Plant Biotechnology, 41(1), 35-42. [Link]

- Li, Y., et al. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. International Journal of Molecular Sciences, 25(18), 10178. [Link]

- Chen, I. S., et al. (1999). A new tetrahydroprotoberberine N-oxide alkaloid and anti-platelet aggregation constituents of Corydalis tashiroi.

- Liu, Y., et al. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. Molecules, 25(4), 891. [Link]

- Gang, D. R., et al. (2002). Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family. The Plant Cell, 14(2), 505-519. [Link]

- Chen, I. S., et al. (1999). New tetrahydroprotoberberine N-oxide alkaloids and cytotoxic constituents of Corydalis tashiroi. Planta Medica, 65(7), 643-647. [Link]

- ResearchGate. (n.d.). Chemical structures of Tetrahydropalmatine (THP) and Palmatine hydrochloride (PH) (internal standard, IS).

- Wikipedia. (n.d.). DNA methylation.

Sources

- 1. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]

- 6. is.muni.cz [is.muni.cz]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pseudopalmatine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopalmatine is a naturally occurring protoberberine alkaloid found in various plant species, notably within the Corydalis and Tinospora genera.[][2] As a member of the isoquinoline alkaloid family, it possesses the characteristic tetracyclic framework of the 5,6-dihydrodibenzo[a,g]quinolizinium system.[3] This guide provides a comprehensive examination of the chemical architecture of this compound, detailing the spectroscopic methods fundamental to its structural elucidation. While the quaternary nature of this compound renders it achiral, this paper delves into the critical stereochemical considerations of the broader protoberberine class, whose biological activities are often intrinsically linked to their three-dimensional configuration. Methodologies for isolation, characterization, and the determination of absolute configuration for related compounds are presented to offer a complete technical overview for professionals in chemical and pharmaceutical research.

The Protoberberine Core: Chemical Structure of this compound

The structural foundation of this compound is the protoberberine skeleton, a rigid, tetracyclic system that defines a significant class of isoquinoline alkaloids.[4][5][6] These compounds are noted for their diverse and potent biological activities.[4]

Molecular Formula and Core Skeleton

This compound is a quaternary ammonium compound with the molecular formula C₂₁H₂₂NO₄⁺ and a molecular weight of approximately 352.4 g/mol .[7] Its structure consists of a planar, aromatic core derived from the 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium cation. The defining features of this compound are the four methoxy (-OCH₃) groups that adorn this skeleton at positions C2, C3, C10, and C11, as confirmed by its IUPAC name: 2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium.[][7]

Caption: Chemical structure and key identifiers of this compound.

Spectroscopic Elucidation: A Validating System

The definitive identification of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a layer of evidence that, when combined, creates a self-validating system for structural confirmation.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[8] For this compound, both ¹H and ¹³C NMR provide a detailed map of its carbon-hydrogen framework.

-

¹H NMR: The proton spectrum reveals distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core, and the sharp singlets of the four methoxy groups. The chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern on the A and D rings.

-

¹³C NMR: The carbon spectrum complements the proton data, showing signals for each of the 21 carbons. The chemical shifts of the methoxy carbons and the quaternary carbons of the aromatic rings are characteristic of the protoberberine skeleton.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing connectivity.

-

COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming adjacent protons within the ring systems.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular structure, such as connecting the methoxy protons to their respective carbons on the aromatic rings.

-

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Skeleton (Note: Exact chemical shifts (δ) in ppm may vary slightly based on the solvent and instrument used. Data is representative for the protoberberine class.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H) |

| C1 | ~7.6 (s) | ~108 | C3, C13b |

| C2 | - | ~150 | - |

| C3 | - | ~152 | - |

| C4 | ~7.0 (s) | ~105 | C2, C5, C13b |

| C5 | ~3.2 (t) | ~29 | C4, C6, C13b |

| C6 | ~4.9 (t) | ~58 | C5, C8 |

| C8 | ~9.8 (s) | ~145 | C6, C9, C13a |

| C9 | ~7.9 (s) | ~112 | C8, C11, C12a |

| C10 | - | ~149 | - |

| C11 | - | ~151 | - |

| C12 | ~8.1 (s) | ~120 | C10, C13a |

| C13 | ~8.8 (s) | ~135 | C1, C4a, C12a |

| 2-OCH₃ | ~4.0 (s) | ~56 | C2 |

| 3-OCH₃ | ~4.1 (s) | ~56 | C3 |

| 10-OCH₃ | ~4.2 (s) | ~57 | C10 |

| 11-OCH₃ | ~4.3 (s) | ~57 | C11 |

1.2.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the this compound cation, which allows for the unambiguous determination of its molecular formula (C₂₁H₂₂NO₄⁺). The high accuracy of this technique differentiates this compound from other isomers or compounds with similar nominal masses.

1.2.3. UV-Vis and Infrared (IR) Spectroscopy

-

UV-Vis Spectroscopy: The extensive conjugated system of the protoberberine core gives rise to characteristic absorption maxima in the UV-visible spectrum, which helps in the initial identification of this class of compounds.

-

IR Spectroscopy: The IR spectrum shows characteristic bands for C-H stretching of aromatic and aliphatic groups, C=N⁺ and C=C stretching within the aromatic system, and C-O stretching from the methoxy ethers.

The Dimension of Chirality: Stereochemistry of Protoberberine Alkaloids

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of medicinal chemistry, as the biological effects of a molecule are dictated by its shape.[9][10]

Achirality of this compound vs. Chirality in Related Alkaloids

Due to the fully aromatic, planar nature of its dibenzo[a,g]quinolizinium core, This compound is an achiral molecule . It lacks any stereocenters and therefore does not exhibit optical activity.

However, the stereochemistry of the protoberberine alkaloid class is of paramount importance. The reduction of the C-N double bond in the quaternary skeleton (like this compound) leads to the formation of the corresponding tertiary tetrahydroprotoberberines (e.g., tetrahydropalmatine). This reduction introduces a stereocenter at carbon C14, resulting in a pair of enantiomers, designated as (R) and (S).[11] These enantiomers often exhibit markedly different pharmacological activities.[11]

Caption: Relationship between achiral this compound and its chiral reduced analogs.

Determination of Absolute Configuration

The unambiguous assignment of the three-dimensional arrangement of atoms at a stereocenter is known as its absolute configuration.[12][13] For chiral protoberberines, this is typically described using the Cahn-Ingold-Prelog (R/S) priority rules.[14][15][16]

2.2.1. X-ray Crystallography: The Gold Standard

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[17][18] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional electron density map can be generated.[19][20] This map reveals the exact spatial coordinates of every atom, providing an unambiguous structural determination and allowing for the assignment of the (R) or (S) configuration. This technique is considered the ultimate proof of structure in chemical research.[18]

2.2.2. Chiroptical Methods

-

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectrum (a Cotton effect) is a unique fingerprint for a specific enantiomer. By comparing the experimental CD spectrum of an unknown sample to that of a known standard or to quantum chemical calculations, the absolute configuration can be confidently assigned.

Experimental Methodologies

The following sections outline generalized, yet robust, protocols for the isolation and analysis of this compound, grounded in established phytochemical and analytical principles.

Protocol: Isolation and Purification

This protocol describes a standard workflow for extracting protoberberine alkaloids from a plant matrix, such as Corydalis tubers.

Step 1: Extraction

-

Air-dry and pulverize the plant material to increase surface area.

-

Perform exhaustive extraction using methanol or ethanol at room temperature or under reflux. The polarity of the solvent is effective for extracting a broad range of alkaloids.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

Step 2: Acid-Base Partitioning (A Self-Validating Step)

-

Resuspend the crude extract in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic lipophilic compounds. The alkaloids remain in the aqueous phase.

-

Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of ~9-10. This deprotonates the tertiary amine alkaloids, making them insoluble in water and extractable into an organic solvent. Note: Quaternary alkaloids like this compound will remain in the aqueous phase as salts.

-

For isolating quaternary alkaloids, the aqueous phase from step 3 is often subjected to ion-exchange chromatography or precipitation as an iodide salt.

Step 3: Chromatographic Purification

-

Subject the appropriate fraction (aqueous for quaternary, organic for tertiary) to column chromatography over silica gel or alumina.

-

Elute with a gradient of solvents, typically starting with a less polar mixture (e.g., dichloromethane) and gradually increasing polarity (e.g., by adding methanol).

-

Monitor fractions by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

Perform final purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield highly pure this compound.

Caption: Workflow for the isolation of this compound from a natural source.

Protocol: Structural Characterization

Step 1: Sample Preparation

-

For NMR, dissolve ~5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆). Add a reference standard like Tetramethylsilane (TMS) if not solvent-referenced.

-

For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol/water) for infusion or LC-MS analysis.

Step 2: NMR Data Acquisition

-

Acquire a ¹H NMR spectrum to assess purity and obtain initial structural information.

-

Acquire a ¹³C{¹H} broadband decoupled spectrum. For enhanced sensitivity with small sample amounts, consider DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. Ensure sufficient acquisition time and scans to achieve good resolution and signal-to-noise, which is critical for resolving long-range correlations in HMBC.

Step 3: Data Analysis

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H spectrum and assign chemical shifts.

-

Assign carbon chemical shifts using the ¹³C and HSQC spectra.

-

Systematically analyze HMBC correlations to build the carbon skeleton and confirm the positions of all substituents, validating the structure of this compound.

Conclusion

This compound is a well-defined protoberberine alkaloid characterized by a C₂₁H₂₂NO₄⁺ molecular formula and a planar, aromatic tetracyclic core substituted with four methoxy groups. Its structure is definitively elucidated through a combination of high-field NMR spectroscopy and high-resolution mass spectrometry. While this compound itself is achiral, a comprehensive understanding of its chemistry necessitates an appreciation for the stereochemistry of the broader protoberberine family. The reduction of the protoberberine nucleus introduces a key stereocenter, leading to enantiomeric pairs whose absolute configurations, determined primarily by X-ray crystallography, are crucial determinants of their biological function. The methodologies presented herein provide a robust framework for the isolation, identification, and stereochemical analysis of this important class of natural products.

References

- ResearchGate. (n.d.). Chemical structures of the main alkaloids detected in Corydalis Rhizoma.

- Li, S. L., Chan, S. W., & Li, P. (2011). Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS. Journal of Analytical Methods in Chemistry, 2011, 819302.

- Manda, V. K., Avula, B., & Khan, I. A. (2025). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 251, 116450.

- Ma, Z. Z., Xu, W., & Liu, X. M. (2010). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 15(9), 6133–6142.

- Zhang, Y., Wang, C., & Wang, L. (2018). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Scientific Reports, 8(1), 16827.

- PubChem. (n.d.). Pseudopaline. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Li, Z., et al. (2026). Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. Phytochemistry, 242, 114690.

- University of Halle. (2024). Protoberberine alkaloids.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 8-Oxothis compound. National Center for Biotechnology Information.

- ResearchGate. (2009). Novel Synthesis of the Natural Protoberberine Alkaloids: Oxypalmatine and Oxythis compound.

- Zhang, Y., et al. (2018). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Scientific Reports, 8, 16827.

- Dusek, J., & Dvorak, Z. (2003). Quaternary protoberberine alkaloids. Current Organic Chemistry, 7(12), 1203-1224.

- Chen, I. H., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 1(4), 628-634.

- Wikipedia. (n.d.). Absolute configuration.

- Chemistry LibreTexts. (2022). 7.3: Absolute Configuration.

- Wikipedia. (n.d.). X-ray crystallography.

- Chad's Prep. (n.d.). Absolute Configurations Assigning R and S.

- Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules.

- University of Calgary. (n.d.). Supplementary Notes for Stereochemistry.

- Chad's Prep. (2020). 5.2 How to Assign R and S Configuration. YouTube.

- MDPI. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.

- Wikipedia. (n.d.). Stereochemistry.

- Dauter, Z., & Dauter, M. (2000). Review: x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14.

- TMP Chem. (2017). 09.01 Stereochemical Environments within a Molecule. YouTube.

- Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(9), 987.

- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin.

- Deschamps, J. R. (2010). X-ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 17(12), 1174-1183.

- Sjolander, T., et al. (2020). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 11(19), 8089-8095.

- Chiralpedia. (2025). Part 1: Introduction to Stereochemistry.

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.

- NPTEL. (n.d.). Module 8 Stereochemistry Lecture 20 Stereochemistry I.

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate.

Sources

- 2. This compound | CAS:19716-66-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. Quaternary protoberberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protoberberine alkaloids [pc.pharmazie.uni-halle.de]

- 6. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C21H22NO4+ | CID 644002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereochemistry - Wikipedia [en.wikipedia.org]

- 10. Part 1: Introduction to Stereochemistry – Chiralpedia [chiralpedia.com]

- 11. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absolute configuration - Wikipedia [en.wikipedia.org]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. Absolute Configurations Assigning R and S - Chad's Prep® [chadsprep.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hod4.net [hod4.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pseudopalmatine: Properties, Bioactivity, and Scientific Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopalmatine is a protoberberine alkaloid found in various plant species, including those of the Stephania and Tinospora genera. As a member of a class of compounds known for significant biological activities, this compound has garnered interest for its potential therapeutic applications, notably its antiplasmodial and acetylcholinesterase inhibitory effects. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It details its molecular structure, spectroscopic profile, and known pharmacological activities, including hypothesized mechanisms of action. Furthermore, this document outlines detailed protocols for its isolation from natural sources, a proposed synthetic pathway, and a framework for toxicological assessment, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Molecular Profile

This compound is a quaternary isoquinoline alkaloid characterized by the 5,6-dihydrodibenzo[a,g]quinolizinium core structure. This tetracyclic system is a common feature among protoberberine alkaloids, a class of compounds that includes well-studied members like berberine and palmatine.[1] this compound's specific methoxy group arrangement distinguishes it from its isomers and contributes to its unique physicochemical properties and biological target interactions. It has been identified in several medicinal plants, including Tinospora sinensis and Stephania rotunda, plants with a history of use in traditional medicine for treating ailments such as fever and malaria.[2][3]

The inherent positive charge of the quaternary nitrogen atom in the isoquinoline ring system is a key feature, influencing its solubility, membrane permeability, and interactions with biological macromolecules. Understanding these fundamental properties is critical for its development as a potential therapeutic agent.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | [4] |

| Molecular Formula | C₂₁H₂₂NO₄⁺ | [4] |

| Molecular Weight | 352.4 g/mol | [4] |

| CAS Number | 19716-66-6 | [4] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC | [4] |

| InChIKey | CLFBXKHKECKSQM-UHFFFAOYSA-N | [4] |

| Appearance | Yellow powder | [2] |

Physical and Chemical Properties

The physicochemical properties of a compound are foundational to its behavior in both chemical and biological systems. They dictate its solubility, stability, absorption, distribution, and ultimately, its efficacy and safety profile.

Solubility and Lipophilicity

This compound is reported to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] The quaternary ammonium structure suggests a degree of polarity, yet the large aromatic scaffold provides significant lipophilic character.

The predicted octanol-water partition coefficient (XLogP3-AA) is 3.7, indicating a preference for lipid environments over aqueous ones.[4] This lipophilicity is crucial for its ability to cross biological membranes, a prerequisite for reaching intracellular targets. However, the permanent positive charge can hinder passive diffusion, suggesting that its transport may also involve specific transporter proteins.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the four methoxy groups (singlets, typically in the δ 3.8-4.1 ppm range), aromatic protons on the A and D rings, and aliphatic protons of the dihydroisoquinoline core. The specific chemical shifts and coupling patterns are essential for distinguishing it from its isomers.

-

¹³C-NMR: The carbon NMR spectrum will display 21 distinct signals corresponding to the carbon skeleton, including four methoxy carbons, aliphatic carbons, and a series of aromatic and quaternary carbons. The chemical shifts of the oxygenated aromatic carbons are particularly diagnostic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the cationic this compound, the expected exact mass is 352.1549 m/z for [C₂₁H₂₂NO₄]⁺.[4] Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving the loss of methyl groups and retro-Diels-Alder reactions within the heterocyclic core, which are invaluable for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

-

~3000-3100 cm⁻¹: C-H stretching from the aromatic rings.

-

~2850-2950 cm⁻¹: C-H stretching from the aliphatic and methoxy groups.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: Strong C-O stretching from the methoxy groups and aryl ether linkages.

UV-Visible (UV-Vis) Spectroscopy: The extended conjugated π-system of the protoberberine core results in strong absorption in the UV-Vis region. This property is responsible for its yellow color. The UV-Vis spectrum typically shows multiple absorption maxima (λmax), with intense bands in the 200-400 nm range, characteristic of such aromatic alkaloids.[5]

Synthesis and Isolation

Access to pure this compound for research and development can be achieved through either isolation from natural sources or total chemical synthesis.

Proposed Total Synthesis Workflow

While a dedicated total synthesis for this compound is not extensively reported, a modular and efficient route can be designed based on modern synthetic strategies for the protoberberine scaffold, such as palladium-catalyzed enolate arylation.[1] This approach offers the flexibility to introduce the specific methoxy substitution pattern of this compound.

The proposed workflow is as follows:

Sources

- 1. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Anti-protozoal activity of aporphine and protoberberine alkaloids from Annickia kummeriae (Engl. & Diels) Setten & Maas (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Discovery and Isolation of Pseudopalmatine

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the historical discovery and isolation of pseudopalmatine, a protoberberine alkaloid of significant pharmacological interest. We trace the journey from its initial identification in the early 20th century, rooted in the study of traditional medicinal plants, to the evolution of extraction and characterization methodologies. This document contrasts the classical, labor-intensive techniques of early phytochemists with the sophisticated, high-throughput methods employed today. By explaining the causality behind experimental choices and grounding the narrative in authoritative references, this guide serves as a technical resource for professionals seeking to understand the foundational science behind this important natural product.

The Genesis of a Discovery: Early Investigations into Plant Alkaloids

The discovery of this compound is rooted in the rich history of natural product chemistry. Alkaloids, a class of nitrogen-containing organic compounds, were a primary focus for chemists in the 19th and early 20th centuries due to their profound physiological effects and presence in medicinal plants.[1][2] Early methods were painstaking, relying on the fundamental chemical properties of alkaloids—namely their basicity—to separate them from the complex matrix of plant tissues.[1][3]

The first mention of a compound that would later be identified as this compound emerged from studies on plants used in traditional medicine. Specifically, research into species from the Corydalis genus, a staple in traditional Chinese medicine, led to the isolation of numerous isoquinoline alkaloids.[4][5][6] While initial reports were tentative, the definitive structural work and naming are largely credited to the foundational research in alkaloid chemistry that defined that era.

Foundational Methodologies: The Classical Approach to Isolation

The pioneering methods for isolating this compound were entirely based on its physicochemical properties. The process was a multi-stage workflow designed to systematically remove non-alkaloidal components and then separate the target compound from a mixture of structurally similar alkaloids.

The Stas-Otto Method: A Cornerstone of Alkaloid Extraction

The most common historical approach was a variation of the Stas-Otto method, which leverages the differential solubility of alkaloids and their salts.[1][7] The free-base form of an alkaloid is typically soluble in organic solvents and insoluble in water, while the salt form is soluble in water and insoluble in organic solvents.

Core Principles of the Classical Workflow:

-

Liberation of the Free Base: The dried and powdered plant material (e.g., Corydalis tubers) was first treated with an alkali, such as calcium hydroxide (lime) or sodium carbonate.[7] This step was critical as it deprotonated the alkaloid salts naturally present in the plant, converting them into their free base form.

-

Organic Solvent Extraction: The alkalized material was then extracted with a water-immiscible organic solvent like diethyl ether or chloroform.[3] This dissolved the alkaloid free bases along with other lipophilic compounds like fats and waxes.

-

Acidic Aqueous Extraction (Purification): The organic extract was then shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). This protonated the basic nitrogen atom of the alkaloids, forming water-soluble salts. The alkaloids partitioned into the aqueous layer, while many non-basic impurities remained in the organic solvent.[3]

-

Re-liberation and Final Extraction: The acidic aqueous solution was then made alkaline again with a base like ammonia, which precipitated the alkaloids in their free base form.[7] This crude alkaloid mixture was then re-extracted into a fresh organic solvent.

-

Purification by Fractional Crystallization: After evaporating the solvent, a crude mixture of alkaloids remained. Separating the individual components was the most challenging step. Early chemists relied on fractional crystallization, a meticulous process of dissolving the mixture in a hot solvent and allowing it to cool slowly. Alkaloids with different solubilities would crystallize at different rates and temperatures, allowing for their gradual separation.[3]

Diagram: Classical Alkaloid Isolation Workflow

Caption: Classical Acid-Base Extraction Workflow for this compound.

Early Characterization Techniques

Once a pure sample was obtained, its identity was confirmed using the tools of the era:

-

Melting Point Analysis: A sharp, consistent melting point was a primary indicator of purity.

-

Colorimetric Tests: Reagents like Dragendorff's or Mayer's reagent were used as screening tools, producing a characteristic precipitate or color change in the presence of alkaloids.[8]

-

Elemental Analysis: This combustion-based technique determined the empirical formula by providing the percentage of carbon, hydrogen, and nitrogen.

-

Chemical Degradation: The definitive structural proof often involved chemically breaking the molecule into smaller, known fragments. By identifying these pieces, chemists could deduce the original structure.

The Modern Era: A Paradigm Shift in Methodology

While the fundamental principles of acid-base chemistry remain relevant, the isolation of this compound today is vastly more efficient and precise due to advancements in extraction and chromatography.

Advanced Extraction and Chromatographic Purification

Modern workflows prioritize speed, efficiency, and reduced solvent consumption.

-

Modern Extraction: Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) have replaced lengthy maceration processes.[8]

-

Chromatography: The advent of chromatography revolutionized purification. Instead of tedious fractional crystallization, a crude extract is now typically subjected to:

-

Column Chromatography (CC): A preliminary separation on a silica gel or alumina column to group compounds by polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC offers unparalleled resolution, allowing for the isolation of highly pure compounds from complex mixtures.[3]

-

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is also highly effective for separating alkaloids from sources like Corydalis yanhusuo.[9]

-

Table 1: Comparison of Historical vs. Modern Isolation Techniques

| Stage | Historical Method | Modern Method | Rationale for Change |

| Extraction | Maceration / Percolation with alkali treatment | Ultrasound/Microwave-Assisted Extraction (UAE/MAE), Supercritical Fluid Extraction (SFE) | Increased efficiency, reduced time and solvent volume, improved yield.[8] |

| Purification | Acid-Base Partitioning, Fractional Crystallization | Column Chromatography, Preparative HPLC, High-Speed Counter-Current Chromatography (HSCCC) | Superior resolution, speed, and reproducibility; allows for isolation of minor components.[3][9] |

| Characterization | Melting Point, Colorimetric Tests, Elemental Analysis | NMR (1D/2D), High-Resolution Mass Spectrometry (HRMS), LC-MS | Unambiguous structural elucidation, requires minimal sample, provides detailed structural and connectivity data. |

Diagram: Modern Isolation and Analysis Workflow

Caption: Modern Chromatographic Workflow for this compound.

Conclusion

The story of this compound's isolation is a microcosm of the evolution of natural product science. The foundational, logic-driven chemical manipulations of early researchers successfully unlocked this molecule from its natural source, paving the way for future investigation. Today, modern technology has transformed this arduous process into a streamlined and precise science. This progression allows researchers not only to isolate known compounds like this compound with high fidelity but also to efficiently discover novel molecules, continuing the legacy of exploration that began over a century ago.

References

- Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 13(9), 2303–2312.

- Pharmacognosy: General Methods of Extraction and Isolation of Alkaloids. PharmaXChange.info.

- Ma, Z. Z., et al. (2008). Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor. PubMed.

- Alkaloids and Extraction of Alkaloids. Slideshare.

- Isolation and Purification of Alkaloids. Scribd.

- Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Semantic Scholar.

- Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. PubMed Central.

- Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. ResearchGate.

- Robinson, R., & Sugasawa, S. (1931). Preliminary synthetic experiments in the morphine group. Part V. Completion of the synthesis of a laudanosoline dimethyl ether related to sinomenine. Journal of the Chemical Society (Resumed).

- Atanasov, A.G., et al. (2021). Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI.

Sources

- 1. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 2. Plant-Derived Natural Products: A Source for Drug Discovery and Development [mdpi.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | Semantic Scholar [semanticscholar.org]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Pseudopalmatine: A Technical Guide for Researchers

A Comprehensive Analysis of a Protoberberine Alkaloid with Emerging Therapeutic Interest

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the known biological activities of Pseudopalmatine, a protoberberine alkaloid. Recognizing the nascent stage of research focused specifically on this compound, this document offers a dual perspective. It begins by presenting the currently documented bioactivity of this compound, with a focus on its anti-onchocercal properties. Subsequently, it provides an in-depth analysis of the well-characterized biological activities of its close structural analog, Palmatine. This comparative approach is designed to offer researchers a foundational framework and rationale for future investigations into the therapeutic potential of this compound, highlighting promising avenues in oncology, inflammatory diseases, and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, mechanistic insights, and a comprehensive reference base to stimulate further scientific inquiry.

Introduction to this compound: An Under-Explored Alkaloid